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molecular formula C7H12O2 B153814 Ethyl 4-pentenoate CAS No. 1968-40-7

Ethyl 4-pentenoate

Cat. No. B153814
M. Wt: 128.17 g/mol
InChI Key: PTVSRINJXWDIKP-UHFFFAOYSA-N
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Patent
US04259249

Procedure details

4-Pentenoic acid (12.0 g, 0.120 mol) was dissolved in 200 ml of dry EtOH and KOH pellets (7.1 g, 0.126 mol) were added. The mixture was stirred at room temperature until homogeneous. Ethyl iodide (24.3 g, 0.156 mol) was added and the solution was refluxed for 48 hrs. The cooled solution was poured onto H2O (600 ml) and extracted with pentane (200 ml). The organic extract was washed with H2O (2×500 ml) and dried (MgSO4). Solvent removal afforded 10.0 g (65%) of ethyl 4-pentenoate. From the ethyl 4-pentenoate the corresponding epoxy ester, ethyl 4,5-epoxy-pentanoate, is prepared as follows: ethyl 4-pentenoate (9.90 g, 77.3 mmol), and m-chloroperbenzoic acid (18.5 g, 92.8 mmol, 85% assay) were dissolved in 300 ml of CH2Cl2 and stirred for 18 hr in an oil bath at 50° C. The mixture was then filtered, washed with 10% NaHSO3, saturated aqueous NaHCO3 (2X), and H2O (2X) before drying (MgSO4). Concentration under slight vacuum at room temperature followed by distillation (32° C., 0.07 mm) afforded 6.1 g (55%) of the ethyl 4,5-epoxy-pentanoate.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24.3 g
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[CH2:2][CH2:3][CH:4]=[CH2:5].[OH-].[K+].[CH2:10](I)[CH3:11]>CCO>[C:1]([O:7][CH2:10][CH3:11])(=[O:6])[CH2:2][CH2:3][CH:4]=[CH2:5] |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(CCC=C)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
24.3 g
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature until homogeneous
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 48 hrs
Duration
48 h
ADDITION
Type
ADDITION
Details
The cooled solution was poured onto H2O (600 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with pentane (200 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with H2O (2×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent removal

Outcomes

Product
Name
Type
product
Smiles
C(CCC=C)(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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